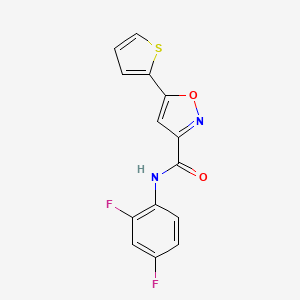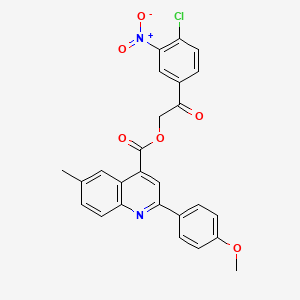![molecular formula C16H18ClNO2S B4722640 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B4722640.png)
4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide
Descripción general
Descripción
4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide, also known as DPC 333, is a compound that has been extensively studied for its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in the growth and survival of cancer cells. In neurons, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to activate the Nrf2/ARE pathway, which is involved in the protection of cells from oxidative stress. In inflammatory cells, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to inhibit the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In neurons, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes. In inflammatory cells, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to reduce the production of inflammatory cytokines by inhibiting the activation of the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 in lab experiments is its high potency and specificity, which allows for the selective inhibition of certain enzymes and receptors. Another advantage is its low toxicity, which makes it a safer alternative to other compounds with similar effects. However, one limitation of using 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333. One direction is the development of 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333-based drugs for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 in vivo, which can provide valuable information on its efficacy and safety. Additionally, the study of the structure-activity relationship of 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 can lead to the development of more potent and selective compounds with similar effects.
Aplicaciones Científicas De Investigación
4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been studied for its potential applications in various fields of medicine, including cancer research, neuroprotection, and inflammation. In cancer research, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. In neuroprotection, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to protect neurons from damage caused by oxidative stress, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide 333 has been shown to reduce the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-4-5-12(2)16(10-11)13(3)18-21(19,20)15-8-6-14(17)7-9-15/h4-10,13,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAVDRQVGCCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3,5-dichlorophenyl)-2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4722571.png)
![4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4722578.png)
![2-[(2-ethoxybenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4722585.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4722590.png)
![4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4722594.png)

![5-bromo-2-[(4-carboxybutanoyl)amino]benzoic acid](/img/structure/B4722608.png)
![N-(2-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4722614.png)


![N-(tert-butyl)-3-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4722625.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4722638.png)

